

Biochemical Activity & Selectivity

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Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

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CHIR-124 is a quinolone-based small molecule that functions by specifically binding to the ATP-binding pocket of the Chk1 kinase, preventing its activation [1] [2]. Its high selectivity is a key feature:

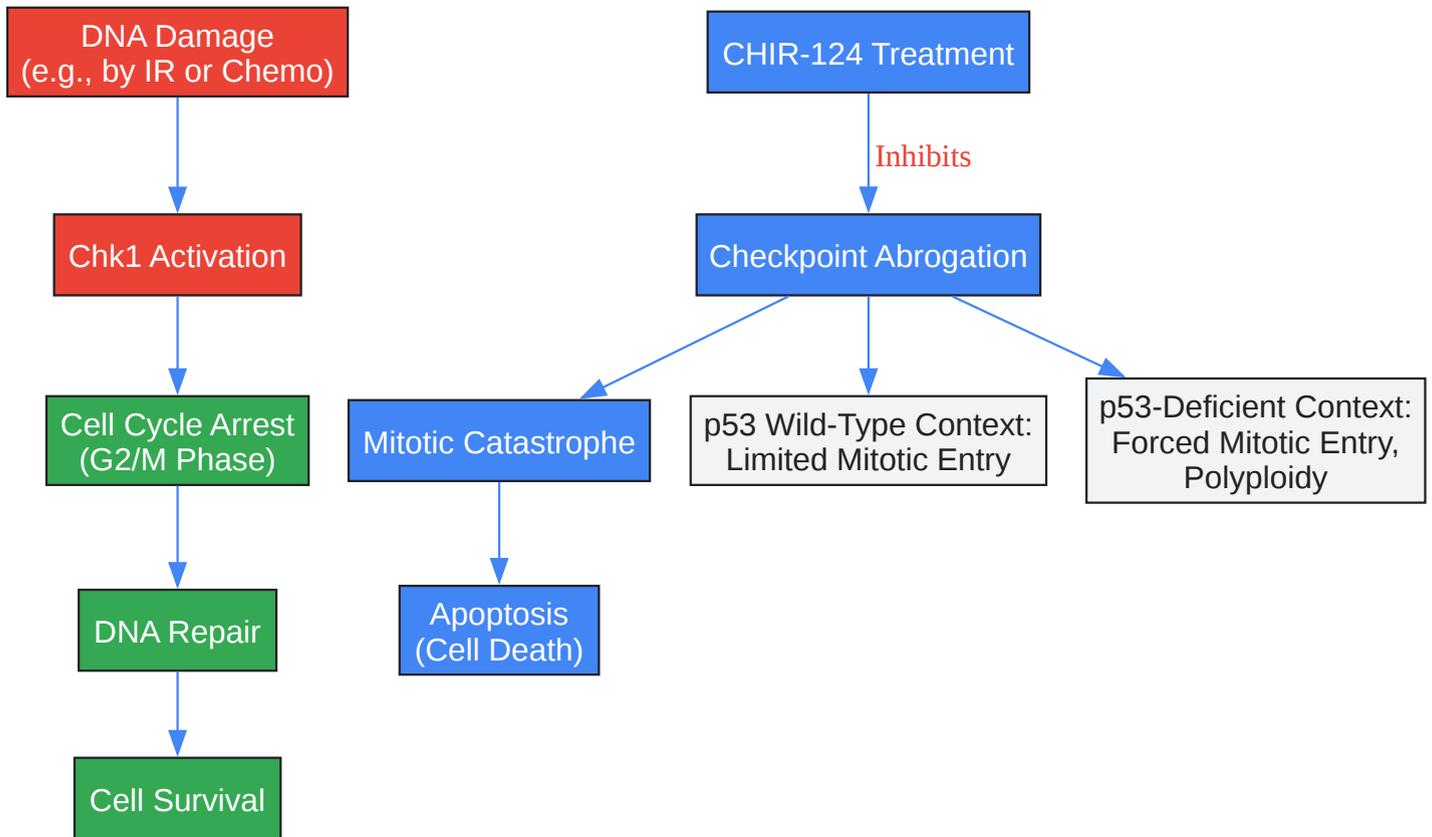
- **High Selectivity for Chk1:** It shows approximately **2,000-fold selectivity** for Chk1 over the related kinase Chk2 (IC₅₀ for Chk2 is 697 nM) [3] [4].
- **Activity Against Other Kinases:** Despite its high selectivity for Chk1, it also potently inhibits other kinases including **FLT3** (IC₅₀ = 5.8 nM), **PDGFR** (IC₅₀ = 6.6 nM), and **GSK-3** (IC₅₀ = 23.3 nM) [3].

Experimental Research Applications

In research settings, **CHIR-124** is used to study the DNA damage response and as a chemosensitizing agent.

- **Cell Cycle Checkpoint Abrogation:** **CHIR-124** abrogates the DNA damage-induced S and G₂-M cell cycle checkpoints, pushing cells with damaged DNA into mitosis, which leads to genomic instability and apoptosis (cell death) [2] [5].
- **Chemosensitization:** It exhibits strong synergistic cytotoxicity with **topoisomerase I poisons** (e.g., camptothecin, SN-38, irinotecan) in various human cancer cell lines, such as breast carcinoma (MDA-MB-435) and colon carcinoma [2] [3].
- **Radiosensitization:** **CHIR-124** also acts as a radiosensitizer. Its effect is significantly influenced by the cellular **p53 status**; p53-deficient cells show greater abrogation of the G₂-M checkpoint and increased mitotic entry after radiation combined with **CHIR-124** treatment [5].

The following diagram illustrates how **CHIR-124** modulates the cellular response to DNA damage, particularly in relation to the p53 status:



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CHIR-124 inhibits Chk1, abrogating DNA damage-induced cell cycle arrest. This forces damaged cells into mitosis, leading to cell death, an effect enhanced in p53-deficient cells [2] [5].

In Vitro Experimental Protocol

Below is a summarized methodology for a typical *in vitro* assay used to study **CHIR-124**'s chemosensitization effect, based on the search results [3]:

Step	Parameter	Details
1. Cell Preparation	Cell Lines	MDA-MB-231, MDA-MB-435, SW-620, COLO 205 (mutant p53).
	Plating	Plate log-phase cells into 96-well microplates.
2. Drug Treatment	Test Compound	CHIR-124, serially diluted.
	Co-treatment	Camptothecin (Topoisomerase I poison), at six different concentrations.
	Incubation	37°C for 48 hours.
3. Viability Assay	Method	MTS assay.
	Measurement	Absorbance at 490 nm after 3-hour MTS incubation.
4. Data Analysis	Analysis Type	Isobologram analysis based on Loewe additivity.
	Interpretation	Data points below the additivity line indicate synergy .

Beyond Cancer Research

Interestingly, **CHIR-124** has shown multistage activity against the malaria parasite *Plasmodium falciparum*. This effect is proposed to involve **dual inhibition**: targeting the parasite's Aurora-related kinase 1 (Ark1) and also inhibiting hemozoin formation, a key process in the parasite's digestion of hemoglobin [6].

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References

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